molecular formula C11H13F3N2O B066228 1-(4-(Trifluoromethoxy)phenyl)piperazine CAS No. 187669-62-1

1-(4-(Trifluoromethoxy)phenyl)piperazine

Cat. No.: B066228
CAS No.: 187669-62-1
M. Wt: 246.23 g/mol
InChI Key: UWPIAGRNHBMGHQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a trifluoromethoxy group at the para position of the phenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethoxy)phenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(4-(Trifluoromethoxy)phenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and biological activity.

    1-(4-(Methoxy)phenyl)piperazine:

    1-(4-(Chloromethoxy)phenyl)piperazine: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in the trifluoromethoxy group’s ability to enhance the compound’s stability and lipophilicity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPIAGRNHBMGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630374
Record name 1-[4-(Trifluoromethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187669-62-1
Record name 1-[4-(Trifluoromethoxy)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187669-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperazine (0.588 g, 6.84 mmol), Pd(II)acetate (0.027 g, 0.123 mmol), sodium t-butoxide (0.837 g, 10.06 mmol) and BINAP (0.154 g, 0.286 mmol) were stirred at room temperature in 10 mL dry toluene for 15 min. 4-trifluoromethoxy bromo benzene (1.5 g, 6.22 mmol) in 10 mL dry toluene was added into the reaction mixture. Then the reaction mixture was refluxed at 110° C. for 20 hrs. The reaction mixture was filtered through a celite bed, washed with toluene, concentrated, ethyl acetate added and then extracted with 1.5 (N) aqueous HCl solution three times. The combined aqueous layers were washed with diethyl ether. The aqueous layer was neutralized with 10% aqueous sodium hydroxide solution and then extracted with ethyl acetate three times. The combined ethyl acetate layers were washed with water and saturated brine solution, dried over anhydrous sodium sulfate and concentrated to afford the product.
Quantity
0.588 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II)acetate
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0.837 g
Type
reactant
Reaction Step One
Name
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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